molecular formula C17H19ClN2O3 B2514204 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea CAS No. 1396875-23-2

1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea

Cat. No.: B2514204
CAS No.: 1396875-23-2
M. Wt: 334.8
InChI Key: BGMYLKFJCDWPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea” is a urea derivative featuring a (4-chlorophenyl)methyl group attached to one nitrogen atom and a complex side chain containing cyclopropyl, furan-2-yl, and hydroxyethyl moieties on the other nitrogen. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, owing to their ability to form hydrogen bonds and engage in hydrophobic interactions. The hydroxyl group adds polarity, possibly improving solubility or enabling hydrogen bonding with biological targets.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYLKFJCDWPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzyl compound with a suitable reagent to introduce the chlorophenyl group.

    Furan ring formation: The furan ring is typically introduced through a cyclization reaction involving a suitable precursor.

    Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea exhibit significant antitumor properties. For instance, studies on related chloroethylnitrosoureas reveal that their efficacy is largely due to their ability to induce DNA cross-linking, which is crucial for their antineoplastic effects .

Inhibition of Inflammatory Responses

The compound has been noted for its potential in treating conditions associated with inflammation. It has been shown to inhibit smooth muscle cell proliferation by modulating heparan sulfate proteoglycans (HSPGs), which are involved in various signaling pathways related to inflammatory responses . This suggests a role in managing vascular occlusive diseases such as restenosis and atherosclerosis.

Case Studies

  • Antitumor Efficacy : A comparative study on related compounds demonstrated that modifications in the chemical structure could lead to varying levels of therapeutic activity. For example, certain derivatives showed enhanced potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .
  • Genotoxicity Analysis : Investigations into the genotoxic effects of similar compounds revealed that while some derivatives exhibited significant mutagenicity, others showed reduced toxicity profiles. This underscores the necessity for thorough testing of new compounds derived from urea analogs .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₈H₁₈ClN₂O₃* ~360 (4-Chlorophenyl)methyl, cyclopropyl, furan-2-yl, hydroxyethyl
1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea C₁₈H₂₂N₂O₄ 330.4 4-Ethoxyphenyl, cyclopropyl, furan-2-yl
1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea C₁₈H₁₇ClN₂O₂S 360.9 Thiophen-2-yl, furan-2-yl
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₆N₃O₃ 334.35 Pyrrole-2-carbonyl, 4-methoxyphenyl
1-(4-Chlorophenyl)-3-{2-[1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl]ethyl}urea C₂₁H₂₄ClFN₃O₃S 476.0 Sulfonyl piperidinyl, 4-chlorophenyl

*Estimated based on structural analogy.

Table 2: Functional Group Impact on Properties

Compound Feature Biological/Physicochemical Implication Example Compounds
(4-Chlorophenyl)methyl Enhanced lipophilicity; potential for hydrophobic binding Target compound,
Hydroxyethyl Hydrogen-bond donor; improved solubility Target compound,
Furan-2-yl Aromatic π-π interactions; moderate polarity Target compound,
Cyclopropyl Conformational rigidity; metabolic stability Target compound,

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]urea, with the CAS number 1396794-19-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClNO3, with a molecular weight of 373.9 g/mol. The structure features a urea moiety linked to a cyclopropyl group and a furan ring, contributing to its pharmacological profile.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Similar compounds in the class of chloroethylnitrosoureas have been studied for their antitumor effects. These compounds typically exert their action through DNA cross-linking, leading to inhibition of cancer cell proliferation .
  • Genotoxicity : Research indicates that related urea derivatives can induce DNA damage, which may be linked to their mutagenic potential. This aspect is critical in assessing the safety and efficacy of such compounds in therapeutic settings .
  • Pharmacogenomics : Variability in drug metabolism influenced by genetic factors can affect the efficacy and toxicity of urea derivatives. Understanding these interactions is essential for optimizing therapeutic outcomes .

Case Studies and Research Findings

A review of recent literature highlights several studies that explore the biological activity of related compounds:

  • Study on Chloroethylnitrosoureas : A comparative investigation found that certain hydroxylated derivatives exhibited lower therapeutic activity but increased mutagenicity compared to their non-hydroxylated counterparts. This underscores the importance of structural modifications in determining biological effects .
  • Crystallographic Studies : The crystal structure analysis of related furan derivatives revealed insights into their binding interactions at the molecular level. This information can guide further modifications to enhance biological activity .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntitumorDNA cross-linking
GenotoxicityInduction of DNA damage
Pharmacogenomic interactionsVariability in drug metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.